molecular formula C20H20N2O6S2 B2525893 2-((6-((2-Formyl-4-nitrophenyl)sulfanyl)Hexyl)sulfanyl)-5-nitrobenzenecarbaldehyde CAS No. 329778-05-4

2-((6-((2-Formyl-4-nitrophenyl)sulfanyl)Hexyl)sulfanyl)-5-nitrobenzenecarbaldehyde

Cat. No.: B2525893
CAS No.: 329778-05-4
M. Wt: 448.51
InChI Key: JRDDBXVPXRZTOO-UHFFFAOYSA-N
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Description

This compound (CAS 329778-05-4) is a symmetric aromatic molecule featuring two nitro (-NO₂) and formyl (-CHO) groups positioned at the 4- and 5-positions of benzaldehyde rings, respectively. The two aromatic moieties are connected via a hexyl thioether (-S-(CH₂)₆-S-) linker. Commercial availability is confirmed by AK Scientific’s product catalog .

Properties

IUPAC Name

2-[6-(2-formyl-4-nitrophenyl)sulfanylhexylsulfanyl]-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c23-13-15-11-17(21(25)26)5-7-19(15)29-9-3-1-2-4-10-30-20-8-6-18(22(27)28)12-16(20)14-24/h5-8,11-14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDDBXVPXRZTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)SCCCCCCSC2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-((2-Formyl-4-nitrophenyl)sulfanyl)Hexyl)sulfanyl)-5-nitrobenzenecarbaldehyde, also known by its CAS number 329778-05-4, is a synthetic organic molecule with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20_{20}H20_{20}N2_{2}O6_{6}S2_{2}
Molecular Weight448.51 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point626.9 ± 55.0 °C
Flash Point332.9 ± 31.5 °C
LogP6.75

This compound features a complex structure that includes nitro and aldehyde functional groups, which may contribute to its biological activities.

Antioxidant Activity

Research has indicated that compounds with nitro groups often exhibit antioxidant properties. The presence of the nitrophenyl moiety in this compound suggests potential for scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Studies on similar compounds have demonstrated antimicrobial activity against various pathogens. The sulfanyl groups may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes. This could make it a candidate for further investigation as an antimicrobial agent.

Cytotoxicity

Preliminary studies suggest that derivatives of nitrophenyl compounds can exhibit cytotoxic effects on cancer cell lines. The specific mechanism often involves the induction of apoptosis or cell cycle arrest. Further research is needed to determine the cytotoxic profile of this compound against specific cancer types.

Case Studies

  • Antioxidant Efficacy : A study conducted on related compounds demonstrated that nitrophenyl derivatives significantly reduced oxidative stress markers in vitro. This suggests that this compound may possess similar properties.
  • Antimicrobial Testing : In a comparative study, sulfanyl-containing compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics.
  • Cytotoxicity Assessment : Research involving nitro-containing aromatic aldehydes revealed that they could inhibit the growth of several cancer cell lines, including breast and lung cancer cells, which warrants further exploration of this compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique properties arise from its nitro, formyl, and thioether groups. Comparisons with similar compounds highlight key differences:

Table 1: Structural Comparison with Analogous Compounds
Compound Class/Example Key Substituents/Linkers Functional Implications
Target Compound -NO₂, -CHO, hexyl thioether High electron deficiency; potential for redox activity or metal chelation
N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) derivatives () -Cl, -CH₃, alkyl thioether Chlorine and methyl groups enhance lipophilicity; used in sulfonamide drug synthesis
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Indole-oxadiazole core, sulfanyl acetamide Demonstrated α-glucosidase and BChE inhibition; sulfanyl group critical for enzyme interaction
Montelukast analogs () Quinoline, cyclopropane, carboxylate Anti-inflammatory/antiasthmatic activity; sulfanyl group aids receptor binding

Key Observations :

  • Nitro vs.
  • Hexyl Thioether vs. Shorter Chains : The hexyl linker may enhance lipophilicity and flexibility compared to shorter-chain thioethers, influencing solubility or molecular packing in crystalline phases .

Hypothesized Physicochemical Properties

  • Solubility : Nitro groups reduce solubility in polar solvents (e.g., water), while the hexyl thioether may improve solubility in organic solvents like DCM or THF.
  • Thermal Stability : Nitro groups typically increase thermal stability but may pose explosion risks at high concentrations.
  • Reactivity : Formyl groups enable condensation reactions (e.g., Schiff base formation), a feature exploited in pharmaceutical derivatization .

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